The mechanism of action of 5-[(2-Fluorobenzoyl)amino]-1-phenyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide has been explored in the context of its CB1 receptor antagonist activity []. This antagonism is thought to occur through competitive binding to the CB1 receptor, preventing the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol. This disruption of cannabinoid signaling pathways could potentially contribute to its therapeutic effects in conditions such as obesity, metabolic disorders, and substance abuse.
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5